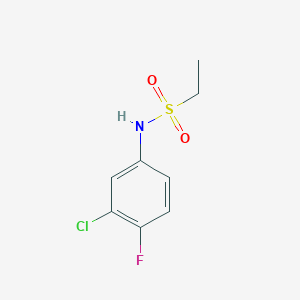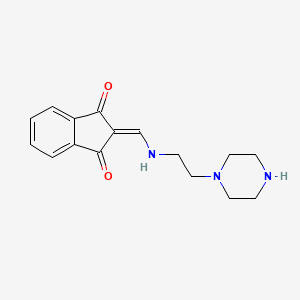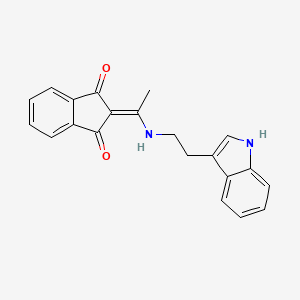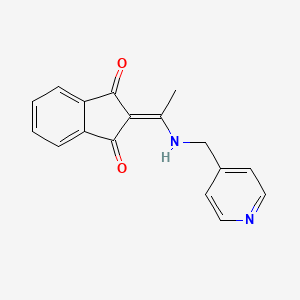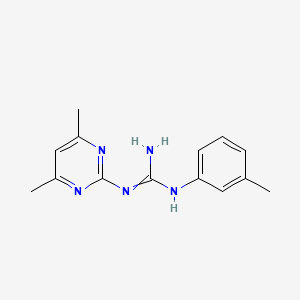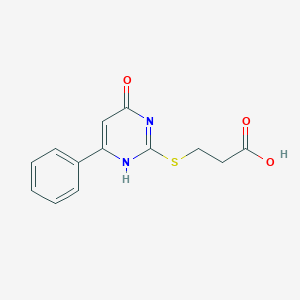
CID 715664
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 715664 is a chemical compound with the molecular formula C13H12N2O3S . It is listed in databases such as PubChem .
Molecular Structure Analysis
The molecular structure of CID 715664 consists of 13 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . Detailed structural analysis would require more specific information or computational chemistry techniques .
Physical And Chemical Properties Analysis
CID 715664, like other compounds, has specific physical and chemical properties. These properties can be analyzed using various techniques .
Applications De Recherche Scientifique
Proteomics Research
CID 715664 is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify potential drug targets, and understand the mechanisms of diseases.
Chemical Medicine and Organic Compound Synthesis
The compound is used in the technical field of chemical medicine and organic compound synthesis . It could be used to synthesize new drugs or modify existing ones to improve their effectiveness, reduce side effects, or create new treatments for diseases.
Inhibition of TRPV3
CID 715664 has been applied to the inhibition of TRPV3 . TRPV3 is a member of the transient receptor potential (TRP) group of ion channels that are involved in the sensation of heat and pain. Inhibiting this channel could potentially be used to treat pain-related conditions.
Plant Stress Measurement
The SpectraVue Leaf Spectrometer, which uses CID 715664, measures transmission, absorption, and reflection, along with many other plant stress and pigment indicators . This could be used to optimize plant health and yield, and gain insights into forest health and management practices.
Environmental Research
Spectral analysis using CID 715664 can conduct non-destructive assays of physiological responses to different environmental conditions . This could be used to study how plants respond to changes in their environment, such as temperature, light, and soil conditions.
Nutritional and Physiological Qualities of Edible Flowers and Leafy Vegetables
Research teams have used the CI-710s SpectraVue Leaf Spectrometer, which uses CID 715664, to study the nutritional and physiological qualities of various edible flowers and leafy vegetables over time .
Propriétés
IUPAC Name |
3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-11-8-10(9-4-2-1-3-5-9)14-13(15-11)19-7-6-12(17)18/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGGVBMHGZHCAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 715664 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

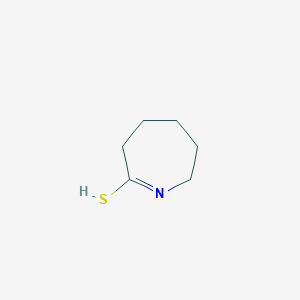
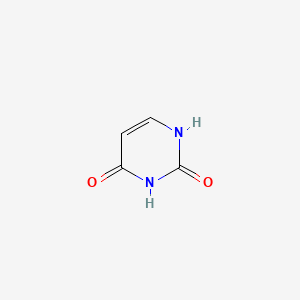

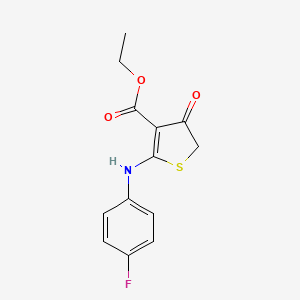

![6-amino-7-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidine-3,5(2H)-dione](/img/structure/B7765294.png)
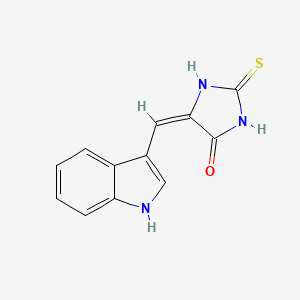
![5-{[4-(Diethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B7765311.png)
